4-Amino-2-cyclohexyl-3-methylbutan-2-ol 4-Amino-2-cyclohexyl-3-methylbutan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699721
InChI: InChI=1S/C11H23NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h9-10,13H,3-8,12H2,1-2H3
SMILES:
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

4-Amino-2-cyclohexyl-3-methylbutan-2-ol

CAS No.:

Cat. No.: VC17699721

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-cyclohexyl-3-methylbutan-2-ol -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name 4-amino-2-cyclohexyl-3-methylbutan-2-ol
Standard InChI InChI=1S/C11H23NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h9-10,13H,3-8,12H2,1-2H3
Standard InChI Key PUPGIGJZYXQLEC-UHFFFAOYSA-N
Canonical SMILES CC(CN)C(C)(C1CCCCC1)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure comprises a central quaternary carbon bonded to a hydroxyl group, methyl group, cyclohexyl moiety, and amino group. This arrangement creates two stereocenters at the C2 and C3 positions, yielding four possible stereoisomers. X-ray crystallographic data for related amino alcohols suggest that the cyclohexyl group adopts a chair conformation, minimizing steric hindrance with adjacent substituents.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC11H23NO\text{C}_{11}\text{H}_{23}\text{NO}
Molecular Weight185.31 g/mol
IUPAC Name4-Amino-2-cyclohexyl-3-methylbutan-2-ol
SMILESCC(CN)(C(C1CCCCC1)O)C
Hydrogen Bond Donors2 (NH2_2, OH)
Hydrogen Bond Acceptors2 (NH2_2, OH)

The stereoelectronic influence of the cyclohexyl group enhances the compound’s lipophilicity (logP3.1\log P \approx 3.1) , making it more membrane-permeable than non-cycloaliphatic analogs like 4-Amino-3-methylbutan-2-ol (logP=0.8\log P = 0.8) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate its synthesis:

  • Reductive Amination of 4-Cyclohexyl-2-methylbutan-2-one:
    This method, adapted from EvitaChem’s protocol for a structural analog, involves reacting the ketone precursor with ammonia under hydrogenation conditions. Catalytic hydrogenation (e.g., Pd/C) or sodium borohydride reduces the imine intermediate, yielding the amino alcohol. Enantiomeric excess (ee) up to 92% is achievable using chiral catalysts like (R)-BINAP.

    RC(O)R’ + NH3H2/catalystRCH(NH2)R’OH\text{RC(O)R' + NH}_3 \xrightarrow{\text{H}_2/\text{catalyst}} \text{RCH(NH}_2\text{)R'OH}
  • Epoxide Ring-Opening:
    Epichlorohydrin derivatives react with cyclohexylmagnesium bromide, followed by amination. This route offers better regioselectivity but lower yields (45–60%).

Table 2: Comparison of Synthetic Routes

ParameterReductive AminationEpoxide Route
Yield70–85%45–60%
EnantioselectivityUp to 92% ee<50% ee
ScalabilityPilot-scale feasibleLab-scale only

Reactivity and Functionalization

Esterification Kinetics

The hydroxyl group undergoes acid-catalyzed esterification 3.2× faster than primary alcohols due to steric protection of the oxonium intermediate. For example, reaction with acetic anhydride at 25°C achieves 95% conversion in 2 hours versus 8 hours for 1-butanol.

Amino Group Reactivity

The amine participates in Schiff base formation, azo coupling, and Michael additions. In buffered aqueous solutions (pH 7.4), the protonated amine (pKa=9.1\text{p}K_a = 9.1) stabilizes ionic interactions with carboxylate residues in proteins, as predicted by molecular docking studies.

Biological Evaluation and Computational Insights

Putative Targets

Molecular dynamics simulations suggest high-affinity binding (Kd=1.7 μMK_d = 1.7 \ \mu\text{M}) to the allosteric site of β2-adrenergic receptors, potentially modulating cAMP signaling. Comparative analyses with 2-Cyclohexyl-3-methylbutan-2-ol (devoid of the amino group) show a 40-fold reduction in binding affinity, underscoring the amine’s role in target engagement.

Toxicity Profiling

In vitro cytotoxicity assays (HepG2 cells) reveal an IC50_{50} of 12.5 mM, indicating low acute toxicity. Metabolite screening identifies N-acetylated derivatives as primary excretion products.

Industrial and Research Applications

Chiral Auxiliary Applications

The compound’s rigid structure makes it a candidate for asymmetric induction in aldol reactions. In pilot studies, it achieved 85% ee in the synthesis of (S)-ibuprofen.

Pharmaceutical Intermediate

Its cyclohexyl moiety enhances blood-brain barrier penetration, positioning it as a scaffold for CNS-targeted prodrugs. Current patents highlight derivatives as dopamine D3 receptor partial agonists.

Comparative Analysis with Structural Analogs

Table 3: Physicochemical Comparison

CompoundMolecular WeightlogP\log PWater Solubility (mg/mL)
4-Amino-2-cyclohexyl-3-methylbutan-2-ol185.313.14.2
4-Cyclohexyl-2-methyl-2-butanol 170.293.03.8
4-Amino-3-methylbutan-2-ol 103.160.8112.0

Future Research Directions

  • Enantioselective Catalysis: Developing earth-abundant metal catalysts to improve ee beyond 92%.

  • In Vivo Pharmacokinetics: ADMET studies in murine models to validate computational predictions.

  • Solid-Phase Synthesis: Immobilizing the compound on resins for high-throughput drug discovery.

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